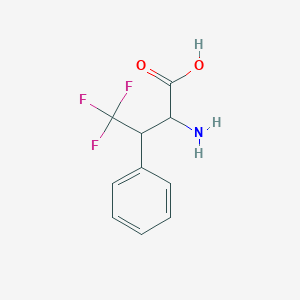

Acide 2-amino-4,4,4-trifluoro-3-phénylbutanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated amino acid with the molecular formula C10H10F3NO2. It is known for its unique structural properties, which include a trifluoromethyl group and a phenyl ring.

Applications De Recherche Scientifique

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid are currently unknown. The compound is a derivative of amino acids, suggesting it may interact with biological systems in a similar manner to other amino acids .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid are currently unknown . Given its structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves the reaction of 3-aminopropionic acid with 1,1,1-trifluoroacetyl chloride in an aqueous ammonia solution . Another approach includes the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the scalable synthesis involving the Ni(II) complex and glycine Schiff base is a promising approach for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,4,4-trifluorobutyric acid: Another fluorinated amino acid with similar structural features but lacking the phenyl ring.

2-Amino-5,5,5-trifluoro-3-methylpentanoic acid: A compound used as a fluorinated synthon in organic synthesis.

Uniqueness

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which confer distinct physicochemical properties. These features make it a valuable tool in drug design and organic synthesis, offering advantages in terms of metabolic stability and lipophilicity compared to other similar compounds .

Activité Biologique

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid (also known as 2S-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid) is a fluorinated amino acid derivative notable for its unique structural features and significant biological activities. The presence of a trifluoromethyl group at the 4-position of the butanoic acid chain enhances its chemical behavior, metabolic stability, and interactions with biological receptors. This compound has garnered attention for its potential therapeutic applications, particularly in diabetes management through the inhibition of dipeptidyl peptidase-IV (DPP-IV).

Chemical Structure and Properties

The molecular formula of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is C12H12F3N O2, with a molecular weight of 235.19 g/mol. Its structure includes:

- Amino group : Essential for biological activity.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Phenyl group : Contributes to hydrophobic characteristics.

Dipeptidyl Peptidase-IV Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of DPP-IV. DPP-IV is an enzyme involved in glucose metabolism and incretin hormone regulation. Inhibition of this enzyme can lead to:

- Increased insulin secretion.

- Decreased glucagon levels.

- Improved glycemic control in diabetic patients.

Research indicates that the trifluoromethyl group significantly enhances binding affinity to DPP-IV compared to non-fluorinated analogs, making it a promising candidate for diabetes therapy .

The mechanism by which 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid exerts its effects involves:

- Binding to DPP-IV : The trifluoromethyl group improves interactions with the enzyme's active site.

- Modulation of Insulin Secretion : By inhibiting DPP-IV, the compound indirectly promotes insulin release from pancreatic beta cells.

Case Studies

Several studies have examined the biological activity of this compound:

- In Vitro Studies : Assays conducted on cell lines demonstrated that 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid effectively inhibited DPP-IV activity with IC50 values indicating significant potency compared to other known inhibitors .

- In Vivo Studies : Animal models treated with this compound exhibited improved glucose tolerance and insulin sensitivity, supporting its potential use in diabetes management .

Comparative Analysis

The following table summarizes the biological activity and structural features of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid in comparison with related compounds:

| Compound Name | Structure Features | DPP-IV Inhibition | Unique Properties |

|---|---|---|---|

| 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid | Trifluoromethyl group at C4 | Significant | Enhanced metabolic stability |

| 3-Amino-4-phenylbutanoic acid | No trifluoromethyl group | Moderate | Lower lipophilicity |

| 2-Amino-3-(trifluoromethyl)propanoic acid | Trifluoromethyl at a different position | Variable | Neuroprotective potential |

Propriétés

IUPAC Name |

2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFBWJOBUKKGCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.